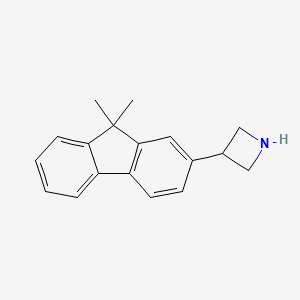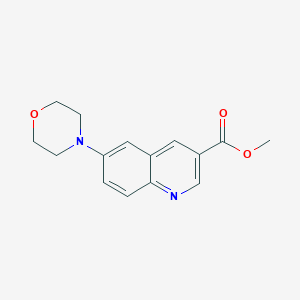
Methyl 6-Morpholinoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-Morpholinoquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a morpholine ring attached to the quinoline core, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and versatile reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Morpholinoquinoline-3-carboxylate typically involves the reaction of 6-chloroquinoline-3-carboxylic acid with morpholine in the presence of a suitable base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-Morpholinoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylate group to an alcohol.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-methanol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-Morpholinoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties. Research is ongoing to explore its efficacy in treating various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 6-Morpholinoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction is facilitated by the quinoline core, which can engage in π-π stacking and hydrogen bonding with target molecules. The morpholine ring enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparación Con Compuestos Similares
Quinoline-3-carboxylate derivatives: These compounds share the quinoline core but differ in the substituents attached to the carboxylate group.
Morpholine-containing heterocycles: Compounds with a morpholine ring attached to different heterocyclic cores.
Uniqueness: Methyl 6-Morpholinoquinoline-3-carboxylate is unique due to the combination of the quinoline core and the morpholine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C15H16N2O3 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
methyl 6-morpholin-4-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-19-15(18)12-8-11-9-13(2-3-14(11)16-10-12)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3 |
Clave InChI |
GTNGICWIHRNHQX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C2C=CC(=CC2=C1)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
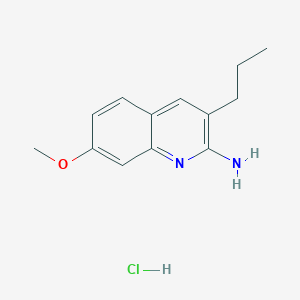
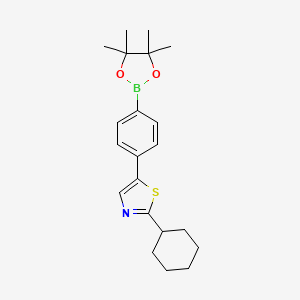

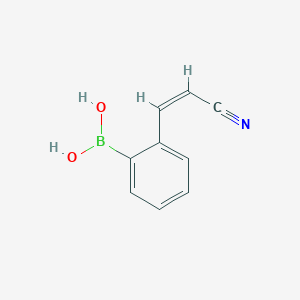
![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)
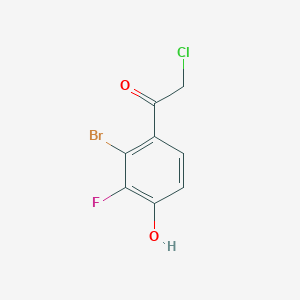

![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
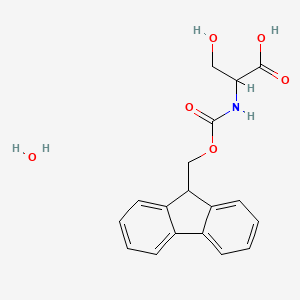
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)
